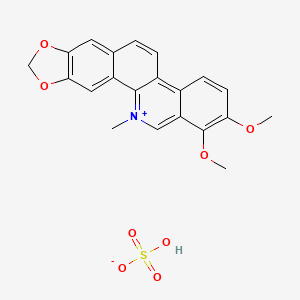
Chelerythrine hydrosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chelerythrine hydrosulfate is a benzophenanthridine alkaloid found in plants such as Chelidonium majus (greater celandine) and Zanthoxylum species . It is known for its potent, selective, and cell-permeable inhibition of protein kinase C in vitro . This compound also exhibits antibacterial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chelerythrine can be synthesized through metabolic engineering of Saccharomyces cerevisiae. This involves the heterologous expression of plant-derived enzymes in yeast cells, optimizing the biosynthesis pathway from (S)-reticuline . The process includes multiple methylation and oxidation reactions, enhancing the metabolic flux to achieve higher yields .
Industrial Production Methods
Industrial production of chelerythrine involves high-speed counter-current chromatography (HSCCC) for the separation and preparation of high-purity chelerythrine from plant sources like Macleaya cordata . This method uses a two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution, providing high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Chelerythrine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include methylating agents and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the compound .
Major Products
The major products formed from these reactions include various derivatives of chelerythrine, which are used in different scientific applications .
Aplicaciones Científicas De Investigación
Chelerythrine hydrosulfate has a wide range of scientific research applications:
Mecanismo De Acción
Chelerythrine hydrosulfate exerts its effects primarily by inhibiting protein kinase C, leading to the disruption of various cellular processes . It also interacts with cyclic nucleotide phosphodiesterases, further influencing cellular signaling pathways . The compound induces apoptosis by inhibiting SERCA activity, resulting in calcium ion accumulation in the mitochondria and triggering cell death .
Comparación Con Compuestos Similares
Chelerythrine hydrosulfate is similar to other benzophenanthridine alkaloids such as sanguinarine and berberine . it is unique in its potent inhibition of protein kinase C and its ability to induce apoptosis through multiple pathways . These properties make it a valuable compound for various scientific and medical applications.
List of Similar Compounds
- Sanguinarine
- Berberine
- Chelidonine
Propiedades
Número CAS |
53144-45-9 |
|---|---|
Fórmula molecular |
C21H19NO8S |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrogen sulfate |
InChI |
InChI=1S/C21H18NO4.H2O4S/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-5(2,3)4/h4-10H,11H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
ZKALVUWQQPLSDA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


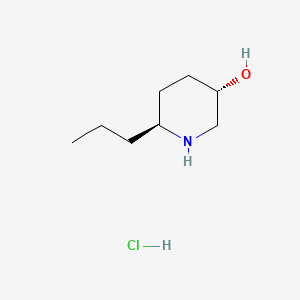

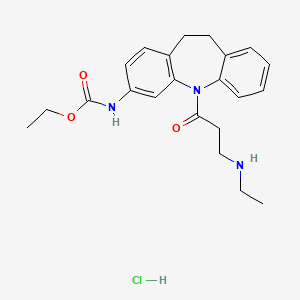
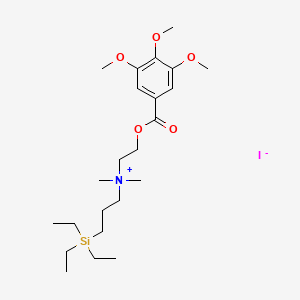
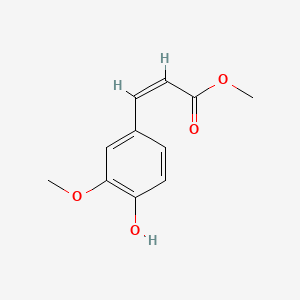

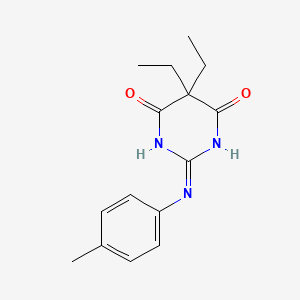
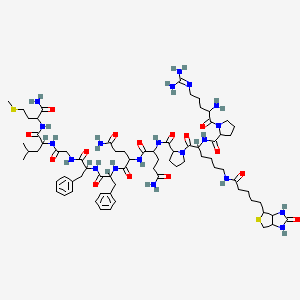
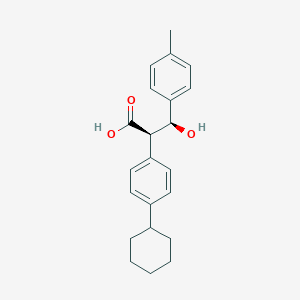
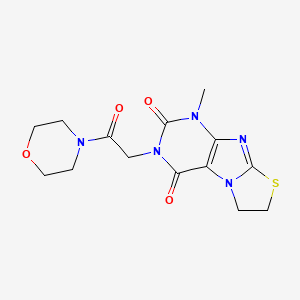


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
